
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes hydroxyl, nitro, and amino groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of anthracene-9,10-dione followed by the introduction of hydroxyl and amino groups through subsequent reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of anthraquinone derivatives, while reduction of the nitro group can yield aminoanthracene derivatives.
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, which is a mechanism often exploited in anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the nitro and amino groups, making it less reactive in certain chemical reactions.
5-Nitroanthraquinone: Does not have the hydroxyl and amino groups, limiting its versatility.
4-Aminoanthraquinone: Missing the nitro and hydroxyl groups, affecting its chemical properties and applications.
Uniqueness
1,8-Dihydroxy-4-((4-hydroxyphenethyl)amino)-5-nitroanthracene-9,10-dione stands out due to its combination of functional groups, which provide a unique set of chemical properties
Propiedades
Fórmula molecular |
C22H16N2O7 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
1,8-dihydroxy-4-[2-(4-hydroxyphenyl)ethylamino]-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O7/c25-12-3-1-11(2-4-12)9-10-23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2 |
Clave InChI |
XKBHFTQBWKMRGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


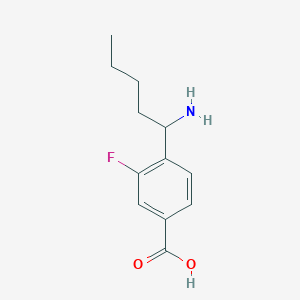
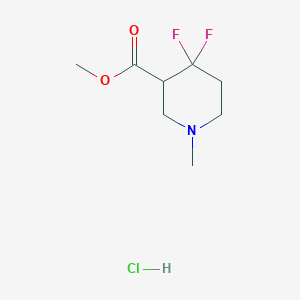
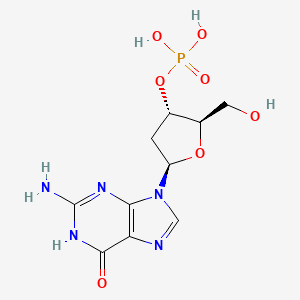

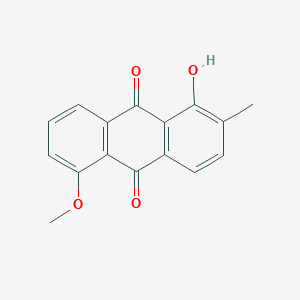
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
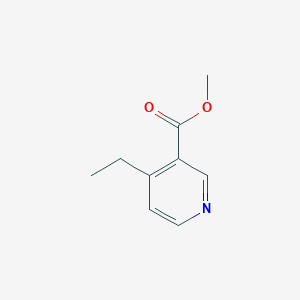
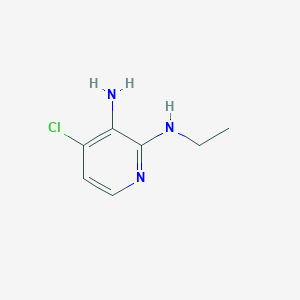
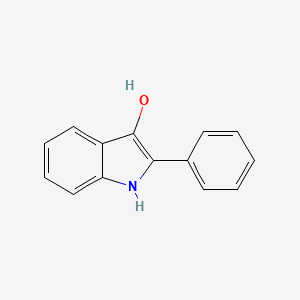

![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)

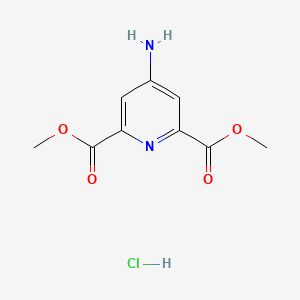
![8-Bromo-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13135767.png)
